Ticagrelor-O-Glucuronide: Structural Profiling, Metabolic Kinetics, and Analytical Methodologies
Ticagrelor-O-Glucuronide: Structural Profiling, Metabolic Kinetics, and Analytical Methodologies
Executive Summary
Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor inhibitor widely utilized in the management of acute coronary syndromes. While its primary active metabolite (AR-C124910XX) is heavily documented due to its equipotent pharmacological activity, ticagrelor's Phase II metabolism yields a critical, yet less discussed, glucuronidated conjugate: ticagrelor-O-glucuronide . Understanding the formation, enzymatic kinetics, and drug-drug interaction (DDI) potential of this specific metabolite is essential for comprehensive pharmacokinetic profiling. This technical guide provides an in-depth analysis of ticagrelor-O-glucuronide, detailing its structural properties, UDP-glucuronosyltransferase (UGT) driven metabolic pathways, and validated experimental workflows for its robust quantification.
Chemical and Structural Profiling
Ticagrelor-O-glucuronide (Molecular Formula: C₂₉H₃₆F₂N₆O₁₀S; Molecular Weight: 698.71 g/mol ) is formed via the conjugation of glucuronic acid to the parent ticagrelor molecule[1].
Causality in Structural Shift: The addition of the highly polar glucuronic acid moiety significantly increases the hydrophilicity of the molecule compared to the lipophilic parent drug. This structural modification is a classic Phase II detoxification mechanism designed to enhance renal and biliary excretion. However, the bulky nature of the glucuronide conjugate sterically hinders its binding to the P2Y12 receptor. Consequently, this specific structural shift renders the metabolite pharmacologically inactive at the target receptor, while simultaneously introducing new interaction vectors with hepatic enzymes.
Metabolic Pathways and Enzymatic Kinetics
The biotransformation of ticagrelor into ticagrelor-O-glucuronide is primarily catalyzed by the UGT enzyme family. In vitro studies utilizing human liver microsomes (HLM) and human intestinal microsomes (HIM) reveal that this process follows substrate inhibition kinetics rather than classic Michaelis-Menten kinetics[2].
Enzymatic Contribution: Recombinant human UGT screening demonstrates that UGT1A9 is the predominant catalyst in the hepatic environment, showing the highest catalytic activity. Secondary contributions arise from a broad spectrum of isoforms, including UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8[3].
UGT-mediated Phase II metabolic pathway of ticagrelor to ticagrelor-O-glucuronide.
Quantitative Kinetic Data The kinetic parameters highlight a higher intrinsic clearance in the liver compared to the intestine, driven by the localization and high capacity of UGT1A9.
Table 1: Enzyme Kinetics of Ticagrelor Glucuronidation[2][4]
| Microsomal System | Apparent Km (μM) | Vmax (pmol/min/mg) | Ksi (μM) | Intrinsic Clearance (μl/min/mg) |
| Human Liver (HLM) | 5.65 | 8.03 | 1,343.0 | 1.42 |
| Human Intestine (HIM) | 2.52 | 0.90 | 292.9 | 0.36 |
Pharmacokinetic and Drug-Drug Interaction (DDI) Potential
While ticagrelor-O-glucuronide is a detoxification product, it retains the ability to interact with Cytochrome P450 (CYP) enzymes, presenting a potential vector for DDIs. In vitro inhibition assays indicate that ticagrelor-O-glucuronide exerts weak inhibitory effects on specific CYP isoforms[2].
Table 2: CYP450 Inhibition Profile of Ticagrelor-O-Glucuronide[3]
| CYP Isoform | Inhibitory Effect | Apparent IC50 (μM) |
| CYP2C19 | Weak Inhibition | 18.8 |
| CYP2C9 | Weak Inhibition | 20.0 |
| CYP2B6 | Weak Inhibition | 45.0 |
| CYP2C8, 2D6, 3A4 | Limited to None | > 100 |
Clinical Relevance: The IC50 values for CYP2C19 and CYP2C9 are relatively high (18.8 μM and 20.0 μM). Given standard dosing regimens of ticagrelor, systemic concentrations of the glucuronide metabolite are unlikely to reach levels that would cause clinically significant in vivo inhibition of these enzymes. However, in patients with severe renal impairment where glucuronide clearance is compromised, these interactions warrant careful consideration during co-administration with narrow-therapeutic-index CYP2C19/CYP2C9 substrates.
Experimental Workflows: LC-MS/MS Quantification and Kinetic Assays
To ensure high-fidelity pharmacokinetic data, the following self-validating protocol is recommended for the in vitro generation, isolation, and quantification of ticagrelor-O-glucuronide.
Phase 1: Microsomal Incubation Setup
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Preparation: Thaw HLM or HIM on ice. Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, and alamethicin (25 μg/mL).
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Causality: Alamethicin is a pore-forming peptide. Its inclusion is critical to permeabilize the microsomal membranes, allowing the water-soluble cofactor (UDPGA) to access the luminally oriented active sites of the UGT enzymes. Without membrane permeabilization, UGT activity is artificially suppressed.
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Pre-incubation: Add ticagrelor (substrate) at varying concentrations (e.g., 0.5 to 100 μM) and microsomal protein (0.5 mg/mL). Incubate the mixture at 37°C for 5 minutes.
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Causality: Pre-incubation ensures thermal equilibrium and allows alamethicin to fully permeabilize the vesicles before the reaction begins, ensuring linear initial kinetics.
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Phase 2: Reaction Initiation and Termination
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Initiation: Initiate the glucuronidation reaction by adding 5 mM UDP-glucuronic acid (UDPGA).
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Incubation: Maintain at 37°C for 30 minutes in a shaking water bath.
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Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled ticagrelor).
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Causality: Ice-cold acetonitrile serves a dual purpose: it instantly denatures the UGT enzymes to halt the reaction at a precise timepoint, and it precipitates the microsomal proteins to prevent LC column fouling and pressure spikes during analysis.
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Phase 3: Sample Preparation and LC-MS/MS Analysis
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Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C.
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Supernatant Extraction: Transfer the clear supernatant to autosampler vials.
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LC-MS/MS Execution: Inject the supernatant into a validated LC-MS/MS system[4].
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Chromatography: Use a C18 reverse-phase column. A gradient elution (water with 0.1% formic acid and acetonitrile) ensures the separation of the highly polar ticagrelor-O-glucuronide from the lipophilic parent drug.
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Mass Spectrometry: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for ticagrelor-O-glucuronide (m/z 699.7 → product ion, typically corresponding to the neutral loss of the glucuronide moiety).
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Step-by-step experimental workflow for the in vitro quantification of ticagrelor-O-glucuronide.
Conclusion
Ticagrelor-O-glucuronide represents a critical node in the Phase II clearance of ticagrelor. Driven primarily by hepatic UGT1A9, its formation exhibits substrate inhibition kinetics. While pharmacologically inactive at the P2Y12 receptor, its weak inhibitory profile against CYP2C19, CYP2C9, and CYP2B6 necessitates rigorous analytical tracking during drug development and DDI profiling. The standardized LC-MS/MS workflows outlined herein provide a robust, self-validating framework for isolating and accurately quantifying this metabolite in complex biological matrices.
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